molecular formula C11H8ClN3S B1425023 (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine CAS No. 1283108-92-8

(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine

Cat. No.: B1425023
CAS No.: 1283108-92-8
M. Wt: 249.72 g/mol
InChI Key: CBSOLIQVXKVNGY-UHFFFAOYSA-N
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Description

(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine is a heterocyclic compound that contains both imidazole and thiazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the reaction of aminothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-b][1,3]thiazole core. The chlorination step is usually carried out using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the synthesis might be carried out in a multi-step continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazoles, which can have enhanced biological activities or different pharmacological profiles .

Scientific Research Applications

(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and amine groups allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOLIQVXKVNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN3C=CSC3=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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